N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
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Overview
Description
N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials may include 8-chloroquinazolin-4-one and 3,5-difluorophenylacetic acid. The reaction conditions often require the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions may introduce new substituents on the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its therapeutic potential for treating diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(8-chloro-4-oxo-2-pyrrolidin-1-yl-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide include other quinazolinone derivatives with different substituents on the aromatic ring or heterocyclic core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H17ClF2N4O2 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
N-(8-chloro-4-oxo-2-pyrrolidin-1-ylquinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H17ClF2N4O2/c21-16-5-3-4-15-18(16)24-20(26-6-1-2-7-26)27(19(15)29)25-17(28)10-12-8-13(22)11-14(23)9-12/h3-5,8-9,11H,1-2,6-7,10H2,(H,25,28) |
InChI Key |
HZYLLVPVJMASJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3Cl)C(=O)N2NC(=O)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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